molecular formula C9H8Cl2N2S B7847740 2,4-Dichloro-5-isopropylthieno[2,3-d]pyrimidine

2,4-Dichloro-5-isopropylthieno[2,3-d]pyrimidine

Cat. No.: B7847740
M. Wt: 247.14 g/mol
InChI Key: ZMWIFZKOLAALJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichloro-5-isopropylthieno[2,3-d]pyrimidine (CAS 87492-70-4) is a high-purity chemical building block designed for research and further manufacturing applications. This compound, with a molecular formula of C₉H₈Cl₂N₂S and a molecular weight of 247.14 g/mol, is part of the thieno[2,3-d]pyrimidine scaffold, a structure of significant interest in medicinal chemistry . The presence of two chlorine atoms at the 2 and 4 positions of the pyrimidine ring makes it an excellent precursor for nucleophilic substitution reactions, allowing researchers to functionalize the core structure and create a diverse library of derivatives for screening and development . The 5-isopropyl substituent is a key structural feature that can influence the compound's lipophilicity and steric profile, potentially optimizing drug-target interactions. Thienopyrimidine derivatives are extensively investigated in the development of various therapeutic agents, particularly as kinase inhibitors in oncology. This product is offered with a purity of ≥98% and should be stored sealed in a dry environment at 2-8°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-5-propan-2-ylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N2S/c1-4(2)5-3-14-8-6(5)7(10)12-9(11)13-8/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMWIFZKOLAALJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CSC2=C1C(=NC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar Studies of 2,4 Dichloro 5 Isopropylthieno 2,3 D Pyrimidine and Its Analogs

General SAR Principles Governing Thieno[2,3-d]pyrimidine (B153573) Derivatives

The biological activity of thieno[2,3-d]pyrimidine derivatives is highly dependent on the nature and position of various substituents on both the pyrimidine (B1678525) and thiophene (B33073) rings. As purine (B94841) bioisosteres, they can function as potential antimetabolites for nucleic acids or as competitive inhibitors for enzymes that bind purine-containing cofactors, such as ATP-binding kinases. nih.govmdpi.com

Key SAR principles for this scaffold include:

Substituents on the Pyrimidine Ring: The C2 and C4 positions are critical for modulating activity. These positions are often substituted with groups that can act as hydrogen bond donors or acceptors, mimicking the interactions of adenine (B156593) or guanine (B1146940) with their target proteins. researchgate.net The nature of the substituent at C4, for instance, can differentiate between agonist and antagonist activity at certain receptors.

Substituents on the Thiophene Ring: The C5 and C6 positions of the thiophene moiety offer opportunities to influence potency, selectivity, and pharmacokinetic properties. mdpi.com Introduction of lipophilic groups can enhance binding to hydrophobic pockets in target enzymes, while polar groups can improve solubility and metabolic stability. researchgate.net For example, an increase in bioactivity has been noted when a phenyl substituent is replaced by an annealed cyclohexyl group, highlighting the impact of lipophilicity and steric bulk in this region. mdpi.com

Isomeric Forms: The relative orientation of the thiophene and pyrimidine rings is crucial. Studies comparing thieno[2,3-d]pyrimidines with their isomeric counterparts, such as thieno[3,2-d]pyrimidines, have shown that the [2,3-d] fusion often results in more potent compounds for certain targets, like cancer cell lines. mdpi.com

The versatility of this scaffold has led to its exploration in a wide range of therapeutic areas, from kinase inhibitors in oncology to receptor antagonists for central nervous system disorders. nih.govnih.gov

Positional and Substituent Effects on Biological Activity Profiles

The presence of chlorine atoms at the C2 and C4 positions of the pyrimidine ring, as seen in 2,4-Dichloro-5-isopropylthieno[2,3-d]pyrimidine, is a pivotal feature in the synthesis and SAR of this class of compounds. These chlorine atoms are highly reactive and serve as versatile synthetic handles, allowing for nucleophilic substitution reactions to introduce a wide variety of functional groups. ijacskros.com This strategic placement enables the systematic modification of the scaffold to explore interactions with specific biological targets.

The primary role of the dichloro substituents is to act as leaving groups for the introduction of amines, alcohols, and other nucleophiles. This allows for the creation of extensive libraries of derivatives with diverse substituents at C2 and C4. For example, studies on related thienopyrimidines have shown that the 4-Cl is critical for cytostatic activity, and its replacement with hydrogen or other groups leads to a complete loss of activity. nih.gov While the chlorine atoms themselves can engage in halogen bonding, their main significance in SAR studies is enabling access to derivatives that form key hydrogen bonds and other interactions within the active site of a target protein. For instance, in the development of atypical protein kinase C (aPKC) inhibitors, a readily available chloro intermediate was the starting point for synthesizing a range of potent analogs. nih.gov

The substituent at the C5 position of the thiophene ring plays a crucial role in defining the potency and selectivity of thieno[2,3-d]pyrimidine derivatives. The isopropyl group in the parent compound is a moderately bulky and lipophilic moiety. Its presence can significantly influence how the molecule fits into the binding pocket of a target enzyme or receptor.

Research has shown that bulky, lipophilic groups on the thiophene ring are often favorable for biological activity.

Potency: The incorporation of a lipophilic cycloalkyl ring, which is sterically similar to an isopropyl group, has been linked to increased anticancer activity. researchgate.net In the context of phosphodiesterase 4 (PDE4) inhibitors, novel thieno[2,3-d]pyrimidines featuring a fused cyclohexane (B81311) ring demonstrated promising inhibitory properties. rsc.orgresearchgate.net This suggests that the hydrophobic pocket of the enzyme's active site can accommodate and favorably interact with such groups.

Selectivity: The size and shape of the C5 substituent can be a key determinant of selectivity. For kinase inhibitors, which often target the ATP-binding site, subtle differences in the shape of this pocket across different kinases can be exploited. A C5-isopropyl group might allow for optimal fitting into the target kinase while causing steric clashes in off-target kinases, thereby improving the selectivity profile. Studies on Fms-like tyrosine kinase 3 (FLT3) inhibitors showed that even a smaller methyl group at the C5 position, in combination with C6 modifications, had a significant impact on inhibitory activity. nih.govresearchgate.net

The table below summarizes the effect of C5 substituents on the activity of thieno[2,3-d]pyrimidine derivatives based on related studies.

C5-SubstituentAssociated Biological TargetObserved Effect on ActivityReference
MethylFLT3 KinaseContributes to good inhibitory activity nih.gov
Fused CyclohexanePDE4Favorable for inhibitory properties rsc.org
Lipophilic CycloalkylVarious Cancer TargetsCorrelated with increased anticancer activity researchgate.net

The C6 position of the thieno[2,3-d]pyrimidine core is another critical site for modification that profoundly impacts biological activity. This position often serves as an attachment point for larger side chains that can extend into solvent-exposed regions or deeper pockets of the target's binding site.

Studies on FLT3 inhibitors for acute myeloid leukemia (AML) have extensively explored the SAR at the C6 position. nih.gov

Improved Potency: A series of derivatives with modifications at the C6 position were synthesized to identify effective FLT3 inhibitors. It was found that attaching specific phenyl ether moieties at C6 led to compounds with potent inhibitory activity. researchgate.net

Enhanced Metabolic Stability: Initial lead compounds with high potency suffered from poor metabolic stability. Further optimization focusing on the C6-substituent led to the discovery of derivatives with enhanced stability in human and rat liver microsomes. For example, compound 16d (from the study), which featured a 4-(2-methylaminoethoxy)phenyl group at C6 and a methyl group at C5, not only had good FLT3 inhibition but also displayed improved metabolic stability, making it a promising candidate for further development. nih.govresearchgate.net

Increased Solubility: Structural modifications at the C6 and C2 positions have also been employed as a strategy to increase the poor solubility of initial lead compounds. nih.gov

The following table details specific C6 modifications and their observed impact on the pharmacological profile of thieno[2,3-d]pyrimidine-based FLT3 inhibitors.

C6-SubstituentImpact on FLT3 InhibitionEffect on Metabolic StabilityReference
4-(2-methylaminoethoxy)phenylGood inhibitory activityEnhanced stability nih.gov, researchgate.net
Various Phenyl GroupsModulates potencyVariable nih.gov

Pharmacophore Identification and Rational Drug Design Approaches

The thieno[2,3-d]pyrimidine scaffold is a common feature in many rationally designed inhibitors, particularly for protein kinases. Pharmacophore modeling and structure-based drug design are frequently employed to optimize these compounds. A typical pharmacophore model for a thieno[2,3-d]pyrimidine-based kinase inhibitor often includes:

A heterocyclic core (the thienopyrimidine) that occupies the adenine region of the ATP-binding site.

One or more hydrogen bond acceptors/donors on the pyrimidine ring that interact with the "hinge" region of the kinase.

A substituent on the thiophene ring (e.g., at C5 or C6) that projects into a deeper hydrophobic pocket to enhance potency and selectivity. mdpi.com

Molecular docking studies have been instrumental in refining these pharmacophore models. For instance, in the development of new Epidermal Growth Factor Receptor (EGFR) inhibitors, docking simulations confirmed that designed thieno[2,3-d]pyrimidine derivatives could fit correctly into both wild-type and mutant EGFR active sites. tandfonline.com Similarly, the design of PI3Kα inhibitors was inspired by the co-crystal structure of the known inhibitor GDC-0941, which features a thienopyrimidine core. mdpi.com This rational approach allows for the targeted modification of the scaffold to improve interactions with key residues and enhance inhibitory activity.

Computational Chemistry and Molecular Modeling Studies

Prediction of Molecular Descriptors for SAR Derivation

Without such dedicated studies, any discussion on these topics for this specific compound would be speculative and fall outside the required scope of reporting on existing research findings.

Future Research Directions and Emerging Applications

Development of Advanced and Sustainable Synthetic Methodologies for Novel Derivatives

The 2,4-dichloro substitution on the pyrimidine (B1678525) ring serves as a versatile synthetic handle for the introduction of various functional groups through nucleophilic substitution reactions. Future research will likely focus on developing more advanced and sustainable methods for creating novel derivatives. This includes the exploration of greener solvents, catalyst systems (such as palladium-catalyzed cross-coupling reactions), and more energy-efficient reaction conditions (e.g., microwave-assisted synthesis). The aim is to diversify the library of compounds based on the 5-isopropylthieno[2,3-d]pyrimidine core, which is crucial for establishing comprehensive structure-activity relationships (SAR).

Methodologies that allow for selective substitution at the C2 and C4 positions are of particular interest. This would enable the synthesis of a wide array of derivatives, including amino, alkoxy, and thioether analogs, each with the potential for distinct biological activities. google.com

Elucidation of Undiscovered Biological Targets and Pathways

A primary objective for future research is the identification and validation of the biological targets of 2,4-Dichloro-5-isopropylthieno[2,3-d]pyrimidine and its analogs. The thienopyrimidine core is known to interact with a variety of enzymes, particularly kinases, due to its structural similarity to ATP. nih.gov High-throughput screening against panels of kinases and other enzymes could reveal novel targets.

Subsequent studies would then focus on elucidating the specific signaling pathways modulated by these compounds. Techniques such as chemoproteomics, transcriptomics, and metabolomics will be instrumental in understanding the downstream effects of target engagement and uncovering the compound's mechanism of action at a cellular level. This knowledge is fundamental for identifying potential therapeutic applications.

Application of this compound and Its Analogs as Chemical Probes for Biological Research

Once a specific biological target is identified, derivatives of this compound can be developed as chemical probes. These probes are invaluable tools for studying the function of proteins and exploring biological pathways. nih.gov The development of such probes would involve synthesizing analogs with minimal structural modifications to retain biological activity while incorporating reporter tags, such as fluorophores, biotin, or photo-affinity labels.

These chemical probes could be used in a variety of applications, including:

Target validation: Confirming the engagement of the compound with its intended target in a cellular context.

Imaging: Visualizing the subcellular localization of the target protein.

Pull-down assays: Identifying protein-protein interactions and interaction partners of the target protein.

Optimization Strategies for Enhanced Biological Potency, Selectivity, and Mechanistic Understanding

A key area of future research will be the systematic optimization of the this compound scaffold to improve its pharmacological properties. This iterative process involves synthesizing new analogs and evaluating them for enhanced biological potency and selectivity.

Key Optimization Strategies:

StrategyDescriptionPotential Outcome
Structure-Activity Relationship (SAR) Studies Systematically modifying the substituents at the C2, C4, and potentially other positions of the thienopyrimidine core to understand their impact on activity.Identification of key structural features required for potent and selective biological activity.
Computational Modeling Utilizing molecular docking and dynamics simulations to predict the binding modes of analogs with their biological targets.Rational design of new derivatives with improved binding affinity and selectivity.
Pharmacokinetic Profiling Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds.Optimization of drug-like properties to ensure bioavailability and appropriate in vivo exposure.

Through these optimization strategies, researchers can aim to develop lead compounds with superior therapeutic potential. A thorough understanding of the mechanism of action, combined with favorable pharmacokinetic profiles, will be essential for the potential translation of these compounds into clinical candidates.

Q & A

Basic: What are the optimal synthetic routes for preparing 2,4-dichloro-5-isopropylthieno[2,3-d]pyrimidine, and how is purity ensured?

The compound is synthesized via nucleophilic substitution reactions starting from thieno[2,3-d]pyrimidine precursors. A validated method involves reacting 5-isopropylthieno[2,3-d]pyrimidine with phosphorus oxychloride (POCl₃) under reflux conditions to introduce chlorine atoms at the 2- and 4-positions. Critical steps include:

  • Purification : Flash chromatography using ethyl acetate/hexane gradients (e.g., 10–30% ethyl acetate in hexane) to remove unreacted starting materials and byproducts .
  • Purity validation : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR spectroscopy to confirm molecular weight and structural integrity. For example, ¹H NMR in DMSO-d6 shows characteristic signals: δ 7.81 (s, 1H, thienyl H), 3.68 (hept, 1H, isopropyl CH), and 1.30 (d, 6H, isopropyl CH₃) .

Basic: How do substituents at the 5-position influence the reactivity of thieno[2,3-d]pyrimidine derivatives?

The 5-isopropyl group enhances steric bulk, affecting both chemical reactivity and biological interactions. Key observations:

  • Steric effects : Larger substituents (e.g., isopropyl vs. methyl) reduce nucleophilic attack at adjacent positions, as shown in comparative studies of chlorination efficiency .
  • Electronic effects : Electron-donating groups (e.g., alkyl) stabilize the π-system, altering electrophilic substitution patterns. This is critical for designing further functionalization (e.g., Suzuki couplings) .

Advanced: What strategies are effective for resolving contradictory biological activity data in kinase inhibition assays?

Contradictions may arise from assay conditions or off-target effects. Methodological recommendations include:

  • Dose-response profiling : Use a 10-point concentration range (e.g., 0.1–100 µM) to establish IC₅₀ values and validate selectivity against related kinases (e.g., CDK2 vs. CHK1) .
  • Structural validation : Co-crystallization or molecular docking (e.g., using AutoDock Vina) to confirm binding modes. For example, the isopropyl group in this compound may occupy hydrophobic pockets in kinase active sites .

Advanced: How can computational modeling predict the metabolic stability of this compound?

Density functional theory (DFT) and molecular dynamics (MD) simulations are used to assess metabolic pathways:

  • CYP450 interactions : Predict sites of oxidation (e.g., thienyl sulfur or isopropyl CH bonds) using software like Schrödinger’s QikProp.
  • Half-life estimation : MD simulations in liver microsome models (e.g., Human Liver Microsomes) quantify degradation rates. Experimental validation via LC-MS/MS is recommended to cross-check predictions .

Basic: What spectroscopic techniques are most reliable for characterizing thieno[2,3-d]pyrimidine derivatives?

  • NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., distinguishing isopropyl CH₃ from aromatic protons).
  • HRMS : Confirms molecular formula (e.g., [M+H]+ for C₉H₈Cl₂N₂S: calc. 246.9858, observed 246.9854) .
  • GC-MS : Detects volatile byproducts during synthesis (e.g., residual POCl₃) .

Advanced: What are the challenges in optimizing reaction yields for large-scale synthesis?

Key issues and solutions:

  • Byproduct formation : Use scavenger resins (e.g., polymer-bound triphenylphosphine) to trap excess POCl₃ .
  • Scale-up adjustments : Replace flash chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective purification .

Advanced: How does the electronic structure of this compound influence its photostability?

UV-vis spectroscopy and time-dependent DFT (TD-DFT) reveal:

  • Absorption peaks : Strong absorption at 270–300 nm (π→π* transitions), making it prone to UV degradation.
  • Stabilization strategies : Incorporate electron-withdrawing groups (e.g., nitro) at the 6-position to red-shift absorption and reduce photolytic cleavage .

Basic: What safety protocols are essential when handling chlorinated thienopyrimidines?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and fume hoods to prevent skin/eye contact and inhalation.
  • Waste disposal : Chlorinated byproducts must be neutralized with 10% sodium bicarbonate before disposal in halogenated waste containers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.